molecular formula C7H12N2O B055628 1-Azabicyclo[2.2.1]heptane-4-carboxamide CAS No. 119103-03-6

1-Azabicyclo[2.2.1]heptane-4-carboxamide

Cat. No. B055628
CAS RN: 119103-03-6
M. Wt: 140.18 g/mol
InChI Key: SZWZKCNJKSJNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.1]heptane-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small-cell lung cancer (NSCLC). In

Mechanism Of Action

1-Azabicyclo[2.2.1]heptane-4-carboxamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling proteins, which in turn inhibits cell growth and division. 1-Azabicyclo[2.2.1]heptane-4-carboxamide has a higher affinity for the mutant form of EGFR than for the wild-type receptor, which makes it a highly selective inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Azabicyclo[2.2.1]heptane-4-carboxamide have been studied extensively in preclinical and clinical trials. In vitro studies have shown that 1-Azabicyclo[2.2.1]heptane-4-carboxamide inhibits the growth of NSCLC cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 1-Azabicyclo[2.2.1]heptane-4-carboxamide can inhibit the growth of NSCLC tumors in mouse models. Clinical trials have shown that 1-Azabicyclo[2.2.1]heptane-4-carboxamide can induce tumor shrinkage and prolong progression-free survival in patients with advanced NSCLC.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Azabicyclo[2.2.1]heptane-4-carboxamide in lab experiments is its high selectivity for the mutant form of EGFR. This makes it a useful tool for studying the role of EGFR in NSCLC and for developing new treatments for the disease. However, one limitation of using 1-Azabicyclo[2.2.1]heptane-4-carboxamide in lab experiments is its cost. The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide is complex and time-consuming, which makes it expensive to produce.

Future Directions

There are several future directions for the research and development of 1-Azabicyclo[2.2.1]heptane-4-carboxamide. One direction is to explore the use of 1-Azabicyclo[2.2.1]heptane-4-carboxamide in combination with other drugs for the treatment of NSCLC. Another direction is to investigate the potential of 1-Azabicyclo[2.2.1]heptane-4-carboxamide for the treatment of other types of cancer that are driven by mutant EGFR. Additionally, further research is needed to understand the mechanisms of resistance to 1-Azabicyclo[2.2.1]heptane-4-carboxamide and to develop strategies to overcome this resistance.
Conclusion
In conclusion, 1-Azabicyclo[2.2.1]heptane-4-carboxamide is a promising third-generation EGFR inhibitor that has shown efficacy in the treatment of NSCLC. Its high selectivity for the mutant form of EGFR makes it a useful tool for studying the role of EGFR in NSCLC and for developing new treatments for the disease. Further research is needed to explore the potential of 1-Azabicyclo[2.2.1]heptane-4-carboxamide for the treatment of other types of cancer and to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide involves several steps, including the preparation of the starting material, the formation of the intermediate, and the final coupling reaction. The starting material is 4-chloro-3-nitrobenzoic acid, which is converted into the intermediate by a series of chemical reactions involving the reduction of the nitro group and the formation of an amide bond. The intermediate is then coupled with 1-azabicyclo[2.2.1]heptane to form the final product, 1-Azabicyclo[2.2.1]heptane-4-carboxamide.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown high selectivity for the mutant form of EGFR, which is commonly found in NSCLC patients. 1-Azabicyclo[2.2.1]heptane-4-carboxamide has been shown to inhibit the growth of NSCLC cells in vitro and in vivo, and it has also demonstrated efficacy in patients with advanced NSCLC who have developed resistance to other EGFR inhibitors.

properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6(10)7-1-3-9(5-7)4-2-7/h1-5H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWZKCNJKSJNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576505
Record name 1-Azabicyclo[2.2.1]heptane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.1]heptane-4-carboxamide

CAS RN

119103-03-6
Record name 1-Azabicyclo[2.2.1]heptane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.